1-Benzyl-5-methylpyrrolidin-3-one
Overview
Description
1-Benzyl-5-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-Benzyl-5-methylpyrrolidin-3-one and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-methylpyrrolidin-3-one consists of a pyrrolidinone ring with a benzyl group attached to one carbon and a methyl group attached to another .Physical And Chemical Properties Analysis
1-Benzyl-5-methylpyrrolidin-3-one is a liquid at room temperature .Scientific Research Applications
Neuroleptic Activity
1-Benzyl-5-methylpyrrolidin-3-one has been studied for its potential neuroleptic activity. A derivative of this compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, showed promising results in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).
Polymer Synthesis
N-Benzyl-3-methylenepyrrolidin-2-one was synthesized and homopolymerized under free radical conditions, leading to isotactic polymers with unique microstructures and potential applications in materials science (Neuhaus & Ritter, 2015).
Cancer Treatment
In cancer research, a derivative, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), was identified as a potent Poly(ADP-ribose) polymerase (PARP) inhibitor and showed efficacy in preclinical models, indicating its potential in cancer therapy (Penning et al., 2009).
Stereochemical Analysis
Research on 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione revealed insights into stereoselective reduction and the effect of metal chlorides in such processes, contributing to the understanding of stereochemical outcomes in organic synthesis (Jumali et al., 2017).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds, such as in the conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates, leading to derivatives with potential applications in medicinal chemistry and drug design (Yoon et al., 2010).
Antipsychotic Research
Further research into the neuroleptic properties of derivatives of 1-Benzyl-5-methylpyrrolidin-3-one, such as YM-09151-2, revealed selective antidopaminergic activity, contributing to the development of antipsychotic medications (Usuda et al., 2004).
Safety And Hazards
The safety information for 1-Benzyl-5-methylpyrrolidin-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHLMHWFYQKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methylpyrrolidin-3-one |
Synthesis routes and methods
Procedure details
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